![molecular formula C20H19NO4 B271341 2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide, commonly known as T-3262, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound is a quinoline derivative that is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of T-3262 is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways. For example, T-3262 has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. T-3262 has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
T-3262 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, T-3262 has been shown to have neuroprotective effects. It has been shown to protect against glutamate-induced neurotoxicity in vitro and in vivo. Furthermore, T-3262 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of T-3262 for lab experiments is its wide range of biological activities. This makes it a potential candidate for the treatment of various diseases and for the study of various signaling pathways. However, one of the main limitations of T-3262 is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of T-3262. One area of interest is the development of derivatives of T-3262 with improved potency and selectivity. Another area of interest is the study of the mechanism of action of T-3262 in more detail. This may lead to the identification of new signaling pathways and potential therapeutic targets. Furthermore, the potential use of T-3262 in the treatment of neurological disorders such as Alzheimer's disease warrants further investigation.
Méthodes De Synthèse
T-3262 can be synthesized through a multistep process involving the reaction of 2,4,6-trimethoxybenzaldehyde with 2-nitrobenzyl bromide to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with 2-chloroquinoline-3-carbaldehyde to form the final product, T-3262.
Applications De Recherche Scientifique
T-3262 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory properties. T-3262 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, T-3262 has also been shown to possess anti-cancer activity. It has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Furthermore, T-3262 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.
Propriétés
Nom du produit |
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide |
|---|---|
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1-oxido-2-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C20H19NO4/c1-23-16-12-19(24-2)17(20(13-16)25-3)11-10-15-9-8-14-6-4-5-7-18(14)21(15)22/h4-13H,1-3H3/b11-10+ |
Clé InChI |
ZUEXNIHRGLXBRE-ZHACJKMWSA-N |
SMILES isomérique |
COC1=CC(=C(C(=C1)OC)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



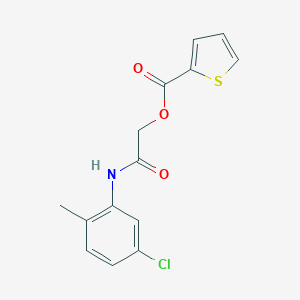
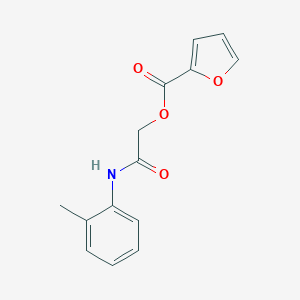
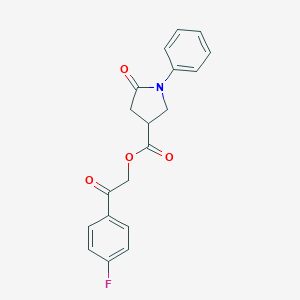

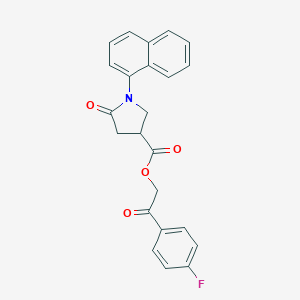
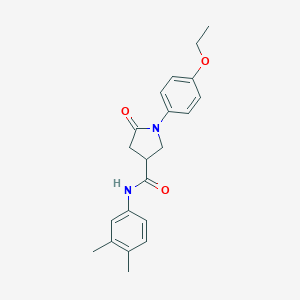
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
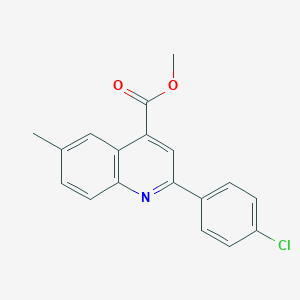

![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)